molecular formula C8H16O2 B159525 (5S,6R)-6-Hydroxy-5-methylheptan-2-one CAS No. 130650-58-7

(5S,6R)-6-Hydroxy-5-methylheptan-2-one

Cat. No. B159525
CAS RN: 130650-58-7
M. Wt: 144.21 g/mol
InChI Key: JTPMVCMMYOHLGD-POYBYMJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S,6R)-6-Hydroxy-5-methylheptan-2-one, also known as (S)-Carvone, is a natural terpenoid found in many essential oils, including spearmint and caraway. It has a characteristic minty scent and is commonly used as a flavoring agent in the food industry. However, recent scientific research has shown that (S)-Carvone has potential applications beyond its flavoring properties.

Mechanism of Action

The mechanism of action of (S)-Carvone is not yet fully understood. However, it is believed that its biological effects are mediated through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects
(S)-Carvone has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that it has antimicrobial properties against a variety of bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, (S)-Carvone has been shown to have anti-inflammatory and antioxidant effects, which may be useful in the treatment of various diseases, such as arthritis and cancer.

Advantages and Limitations for Lab Experiments

One advantage of (S)-Carvone is its availability as a natural product, which makes it easy to obtain for laboratory experiments. However, one limitation is that its chemical properties can be difficult to work with, as it is a volatile compound that can undergo rapid degradation.

Future Directions

There are several potential future directions for research on (S)-Carvone. One area of interest is its potential use as an antimicrobial agent in the food industry. Another area of research is its potential use as a therapeutic agent in the treatment of various diseases, such as cancer and arthritis. Additionally, further studies are needed to fully understand the mechanism of action of (S)-Carvone and its potential effects on human health.
Conclusion
In conclusion, (S)-Carvone is a natural terpenoid with potential applications in the pharmaceutical and food industries. Its antimicrobial, anti-inflammatory, and antioxidant properties make it a promising candidate for further research. While there are limitations to working with (S)-Carvone, its availability as a natural product makes it an attractive option for laboratory experiments. With further research, (S)-Carvone may prove to be a valuable asset in the fight against disease and as a flavoring agent in the food industry.

Synthesis Methods

(S)-Carvone can be synthesized through a variety of methods, including the oxidation of (S)-limonene, the hydrolysis of carvone epoxide, and the reduction of carvone oxide. However, the most common method of synthesis involves the isolation of (S)-Carvone from natural sources, such as spearmint or caraway essential oils.

Scientific Research Applications

(S)-Carvone has been the subject of numerous scientific studies due to its potential biological and medicinal properties. Research has shown that (S)-Carvone has antimicrobial, anti-inflammatory, and antioxidant properties, making it a promising candidate for use in the pharmaceutical industry.

properties

CAS RN

130650-58-7

Product Name

(5S,6R)-6-Hydroxy-5-methylheptan-2-one

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(5S,6R)-6-hydroxy-5-methylheptan-2-one

InChI

InChI=1S/C8H16O2/c1-6(8(3)10)4-5-7(2)9/h6,8,10H,4-5H2,1-3H3/t6-,8+/m0/s1

InChI Key

JTPMVCMMYOHLGD-POYBYMJQSA-N

Isomeric SMILES

C[C@@H](CCC(=O)C)[C@@H](C)O

SMILES

CC(CCC(=O)C)C(C)O

Canonical SMILES

CC(CCC(=O)C)C(C)O

synonyms

2-Heptanone, 6-hydroxy-5-methyl-, [R-(R*,S*)]- (9CI)

Origin of Product

United States

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